(2S,3R)-2-氨基丁烷-1,3-二醇

描述

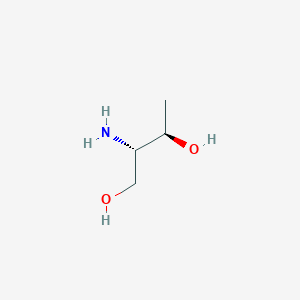

“(2S,3R)-2-aminobutane-1,3-diol” is a chiral molecule with two stereocenters . The molecule’s configuration is determined by the orientation of its substituents in space . The “2S” and “3R” notation indicates the configuration of the molecule at the 2nd and 3rd carbon atoms, respectively .

Synthesis Analysis

The synthesis of such molecules often involves manipulation of functional groups and stereochemistry . Retrosynthesis, a strategy where the desired molecule is deconstructed into simpler precursor molecules, can be used . The synthesis process often involves reactions that introduce or modify functional groups while preserving the molecule’s stereochemistry .Molecular Structure Analysis

The molecule’s structure is determined by the spatial arrangement of its atoms. The “2S” and “3R” notation indicates the configuration of the molecule at the 2nd and 3rd carbon atoms, respectively . The molecule’s structure can be visualized using various methods, including Fischer projections .Chemical Reactions Analysis

The molecule’s reactivity is determined by its functional groups and stereochemistry. The molecule can undergo various chemical reactions, including those that modify its functional groups or stereochemistry . The exact reactions that the molecule can undergo depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule are determined by its structure and composition. These properties can include things like density, boiling point, vapor pressure, and refractive index . The molecule’s properties can influence its behavior in different environments and its reactivity with other molecules .科学研究应用

Biochemistry

- Application : Plays an important role in Fe (II)/α-Ketoglutaric Acid-Dependent Dioxygenase cis-P3H-Mediated Selective Synthesis of (2S,3R)-3-Hydroxypipecolic Acid .

- Method : The compound is used in the synthesis process of (2S,3R)-3-Hydroxypipecolic Acid .

- Results : The compound has been successfully used in the selective synthesis of (2S,3R)-3-Hydroxypipecolic Acid .

Microbiology

- Application : The compound is involved in a novel l-isoleucine metabolism in Bacillus thuringiensis .

- Method : The compound is oxidized to (2S,3R)-AMKP by a NAD±dependent dehydrogenase .

- Results : The metabolic pathway functions as an effective bypass pathway that compensates for the incomplete tricarboxylic acid (TCA) cycle in Bacillus species .

Organic Chemistry

- Application : The compound is used in the study of stereoisomers with more than one chiral center .

- Method : The compound is used to understand the R and S configuration in organic chemistry .

- Results : The compound has been successfully used to explain the concept of stereoisomers and their configurations .

Reaction Mechanism

- Application : The compound is involved in the E2 reaction mechanism .

- Method : The compound is used in the study of the E2 reaction, a bimolecular elimination reaction .

- Results : The compound has been successfully used to understand the E2 reaction mechanism and its stereochemistry .

Synthetic Organic Chemistry

- Application : Threonine aldolases, which can use D-ALLO-THREONINOL as a substrate, are powerful tools for catalyzing carbon–carbon bond formations in synthetic organic chemistry .

- Method : Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step .

- Results : The resulting chiral β-hydroxy-α-amino acid products are important precursors for pharmaceuticals .

Xeno-Nucleic Acids (XNAs) Research

- Application : D-ALLO-THREONINOL is used in the synthesis of acyclic allo-threoninol nucleic acids (allo-aTNAs), artificial xeno-nucleic acids (XNAs) that are diastereomers of acyclic threoninol nucleic acids (aTNAs) .

- Method : The allo-aTNAs formed homo-duplexes in an antiparallel manner .

- Results : The allo-aTNAs formed duplexes with complementary aTNAs and serinol nucleic acid (SNA) .

安全和危害

未来方向

The future directions for research on “(2S,3R)-2-aminobutane-1,3-diol” could involve further exploration of its synthesis, reactivity, and potential applications. For example, researchers could investigate new methods for synthesizing the molecule or study its reactivity under different conditions . Additionally, the molecule could be explored for potential applications in fields like medicine or materials science .

属性

IUPAC Name |

(2S,3R)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305858 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-aminobutane-1,3-diol | |

CAS RN |

44520-54-9 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。